molecular formula C13H17NO4 B8066644 Butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester

Butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester

Cat. No.: B8066644
M. Wt: 251.28 g/mol
InChI Key: WCPRCHKVXSKVPT-UHFFFAOYSA-N
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Description

Butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester is an organic compound with a complex structure It is an ester derivative of butanoic acid, featuring a methoxymethylamino group and a phenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester typically involves the esterification of butanoic acid derivatives with phenylmethyl alcohol in the presence of a catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield butanoic acid and phenylmethyl alcohol.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxymethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Butanoic acid and phenylmethyl alcohol.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester involves its interaction with specific molecular targets. The methoxymethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 4-methoxy-, methyl ester: Similar ester structure but lacks the methoxymethylamino group.

    Phenylmethyl butanoate: Similar ester structure but lacks the methoxymethylamino and carbonyl groups.

Uniqueness

Butanoic acid, 4-(methoxymethylamino)-4-oxo-, phenylmethyl ester is unique due to the presence of both the methoxymethylamino group and the phenylmethyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl 4-(methoxymethylamino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-10-14-12(15)7-8-13(16)18-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPRCHKVXSKVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCNC(=O)CCC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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